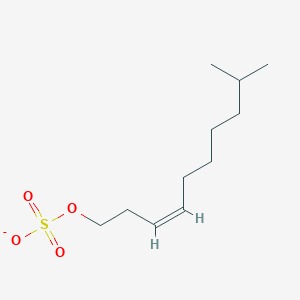
(3Z)-9-methyldec-3-en-1-yl sulfate
Descripción
(3Z)-9-Methyldec-3-en-1-yl sulfate is a sulfated fatty acid derivative characterized by a 10-carbon chain (decenyl) with a methyl branch at the ninth carbon and a Z-configured double bond at the third position. The sulfate ester group at the terminal carbon enhances its polarity, making it distinct from non-sulfated analogs.
Propiedades
Fórmula molecular |
C11H21O4S- |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
[(Z)-9-methyldec-3-enyl] sulfate |
InChI |
InChI=1S/C11H22O4S/c1-11(2)9-7-5-3-4-6-8-10-15-16(12,13)14/h4,6,11H,3,5,7-10H2,1-2H3,(H,12,13,14)/p-1/b6-4- |
Clave InChI |
KFSZKAMIIWDKKZ-XQRVVYSFSA-M |
SMILES isomérico |
CC(C)CCCC/C=C\CCOS(=O)(=O)[O-] |
SMILES canónico |
CC(C)CCCCC=CCCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Diketopiperazine Derivatives (e.g., (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione)
- Structure : These compounds feature a six-membered diketopiperazine ring with Z-configured double bonds (e.g., at C3) and substituents like benzylidene or isobutyl groups.
- Activity : Exhibited antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 μM for compound 6) .
- Key Differences : Unlike the linear sulfated chain of (3Z)-9-methyldec-3-en-1-yl sulfate, diketopiperazines are cyclic and lack sulfate groups. However, both share Z-configuration in double bonds, which may influence bioactivity.
2-Ethylbenzofurazan (3Z)
- Structure : A benzofurazan derivative with a Z-configured ethyl group.
- Behavior : Demonstrated tautomerism via NMR, with equilibration between unsymmetrical forms at elevated temperatures .
- Key Differences : The aromatic benzofurazan system contrasts with the aliphatic chain of the target compound. However, the Z-configuration in both compounds affects spectroscopic properties and stability.
9-Octadecenoic Acid (9Z)-, (Tetrahydro-3-furanyl)methyl Ester
- Structure : An 18-carbon fatty acid ester with a Z-configured double bond at C9 and a tetrahydrofuran moiety.
- Properties : High molecular weight (366.58 g/mol) and hydrophobicity (XlogP = 6.6) due to the long alkyl chain and ester group .
- Key Differences: The double bond position (C9 vs. C3) and ester vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Z-Configuration Effects : The Z-geometry in this compound likely influences its conformational flexibility and interactions with biological targets, analogous to the role of Z-double bonds in antiviral diketopiperazines .
Branching and Chain Length : The methyl branch at C9 and shorter chain length (C10 vs. C18 in the oleate ester) may reduce membrane permeability but improve specificity in molecular recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


